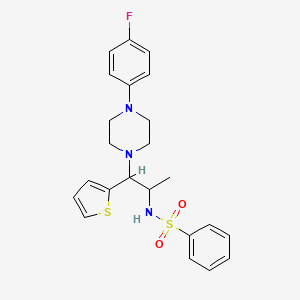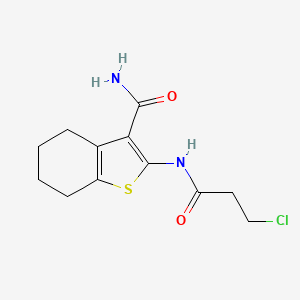![molecular formula C11H14N4O B2974043 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1507959-02-5](/img/structure/B2974043.png)
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[1,5-a]pyridine derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are characterized by a triazole ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives often involves the reaction of amidines with various reagents . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyridine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . This unique structure facilitates the formation of a variety of non-covalent bonds with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridine derivatives are diverse and depend on the specific substituents present on the triazole and pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives can vary depending on their specific substituents. For example, the presence of certain groups can influence their solubility, stability, and reactivity .科学的研究の応用
Synthesis Methods : Research has focused on developing methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to the compound . A study by Zheng et al. (2014) describes a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation, offering a convenient approach with short reaction times and high yields (Zheng et al., 2014).
Molecular and Crystal Structure Analysis : Understanding the molecular and crystal structures of these compounds is crucial for their application in various fields. Dolzhenko et al. (2011) analyzed the molecular and crystal structure of a similar compound, providing insights into its chemical properties and potential applications (Dolzhenko et al., 2011).
Antimicrobial Activity : Some derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown promising antimicrobial activity. Ali and Ibrahim (2010) synthesized novel compounds linked with a chromone moiety and found that some exhibited high antimicrobial activities (Ali & Ibrahim, 2010).
Dye Synthesis : Compounds related to 2-(Oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine have been used in dye synthesis. Barni et al. (1985) discussed the synthesis of monoazo dyes suitable for polyamide fabrics from related compounds (Barni et al., 1985).
New Synthesis Methods : Huntsman and Balsells (2005) developed a method for synthesizing unsubstituted [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, expanding the synthetic possibilities for these compounds (Huntsman & Balsells, 2005).
Electrochemical Properties : The electrochemical properties of related compounds have also been studied. Tan, Feng, and Peng (2007) investigated the electrochemical behavior of certain triazolo[3,4-b][1,3,4]thiadiazole-3-yl pyridines, which could have implications for their use in electronic or photonic devices (Tan, Feng, & Peng, 2007).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
Similar compounds have been shown to be thermally stable, suggesting that they may have good stability and bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may modulate immune response, cell growth, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, similar compounds have been shown to be thermally stable, suggesting that they may retain their efficacy under a range of temperature conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-1-2-10-13-11(14-15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYWGDQWXEDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=CC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)



![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2973976.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)